molecular formula C14H9NO3 B148867 4-Carboxy-9-acridanone CAS No. 24782-64-7

4-Carboxy-9-acridanone

Cat. No.: B148867
CAS No.: 24782-64-7
M. Wt: 239.23 g/mol
InChI Key: BATAOFZEDHPRTM-UHFFFAOYSA-N
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Description

Acridone-4-carboxylic acid is a derivative of acridone, a compound known for its broad spectrum of biological activities. This compound is characterized by a carboxyl group attached to the fourth position of the acridone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridone-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of anthranilic acids, which are prepared from the Ullmann condensation of 2,4-dichlorobenzoic acid with various anthranilic acids . Another method includes the radical reaction of quinones .

Industrial Production Methods: Industrial production of acridone-4-carboxylic acid typically involves large-scale synthesis using the aforementioned methods. The Ullmann condensation is particularly favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Acridone-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acridone derivatives, such as amino acridones and substituted acridones .

Properties

IUPAC Name

9-oxo-10H-acridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-13-8-4-1-2-7-11(8)15-12-9(13)5-3-6-10(12)14(17)18/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATAOFZEDHPRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393641
Record name 4-Carboxy-9-acridanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24782-64-7
Record name 4-Carboxy-9-acridanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carboxy-9-acridanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,2′-Iminodibenzoic acid (5.27 g, 20.5 mmol) was mixed with phosphorus oxychloride (20 ml). The resulting pale yellow slurry was heated to boiling. The slurry turned initially bright yellow, then dissolved to give a deep red solution which was intensely yellow at the meniscus. After 2 hrs at reflux, excess solvent was evaporated under vacuum to give a dark oil. This was quenched with ice, then diluted with 2.0M aqueous HCl (25 ml) and the resulting dark solution re-heated to boiling. After 20 mins a solid precipitated and the mixture became very thick; another 20 mls of water was then added to allow effective stirring. After 1.5 hrs, the mixture was allowed to cool to ambient temperature. The yellow solid was collected by vacuum filtration, washed well with water, then acetone, and dried under vacuum to give 4-carboxyacridone (4.61 g, 94%). λmax (EtOH)=408, 390, 256 nm. δH (300 MHz, DMSO-d6) 7.24-7.33 (2H, m), 7.67-7.76 (2H, m), 8.17 (1H, d), 8.38 (1H, dd), 8.47 (1H, dd) and 11.9 (broad s, partially exch). Mass spectrum: (ES+) 240 (M+H), 262 (M+Na). Melting Point>300° C.
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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